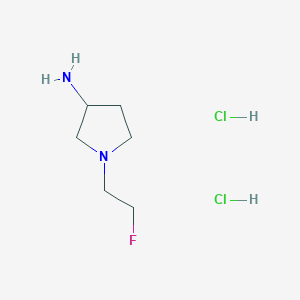

1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride” is a chemical compound with the CAS Number: 2243514-85-2 . It has a molecular weight of 205.1 .

Molecular Structure Analysis

The IUPAC Name for this compound is 1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride . The InChI Code is 1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H .Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Modular Synthesis of Polysubstituted and Fused Pyridines

A study introduces a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This synthesis utilizes 2-fluoro-1,3-dicarbonyl compounds, highlighting the role of fluoroethyl-containing compounds in facilitating such reactions under transition-metal catalyst-free conditions (Zhidong Song et al., 2016).

Synthesis of Fluorohymenidin

Another research demonstrates the microwave-assisted fluorination of 2-acylpyrroles leading to the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid. This process showcases the potential of fluoroethyl-containing compounds in the innovative synthesis of biologically relevant molecules (Benjamin Troegel & T. Lindel, 2012).

Antibacterial Pyridonecarboxylic Acids

Research on pyridonecarboxylic acids as antibacterial agents involved the synthesis of various compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, utilizing 1-substituted 7-chloro-, 7-(ethylsulfonyl)-, and 7-(tosyloxy)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. The findings highlight the significance of fluoroethyl groups in enhancing the antibacterial activity of these compounds (H. Egawa et al., 1984).

Mechanistic Insights into Fluoroaryl-Amine Reactions

A study on the reactions between 1-fluoro-2,6-dinitrobenzene and secondary amines like pyrrolidine in various solvent mixtures provides valuable mechanistic insights, suggesting the involvement of a six-membered orientated dipolar aggregate in the reaction pathway. This research contributes to a deeper understanding of the chemical behavior of fluoroaryl compounds in the presence of amines (P. Mancini et al., 2005).

Effective Acid Captor for Carboxamide Synthesis

The use of betaine as an effective acid captor in the equimolar reactions of carboxylic acids and amines with 1-methyl-2-fluoro or 2-chloropyridinium salt demonstrates the utility of fluoroethyl-containing compounds in the synthesis of carboxamides, offering a convenient method for their production (T. Mukaiyama et al., 1976).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-fluoroethyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBHYMWIDTXADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CCF.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)pyrrolidin-3-amine;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2719901.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2719902.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)

![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)